8-Hydroxy Mianserin-d3
Description
Contextualization of Mianserin (B1677119) and its Metabolites in Pharmacological Research
Mianserin is a tetracyclic antidepressant used in the treatment of depression. wikipedia.orgwikidoc.org Its therapeutic effects are believed to stem from its complex interactions with various neurotransmitter receptors in the brain, including serotonin (B10506) and norepinephrine (B1679862) systems. wikipedia.orgdrugbank.com When administered, Mianserin undergoes extensive metabolism in the liver, primarily carried out by the cytochrome P450 enzyme CYP2D6. wikipedia.orgresearchgate.net This process results in the formation of several metabolites, two of which are particularly significant in pharmacological research: N-desmethylmianserin and 8-hydroxymianserin (B23177). researchgate.netnih.gov
Rationale for Deuteration in Pharmaceutical Science and Research Tool Development
Deuteration is the process of strategically replacing hydrogen (¹H) atoms in a molecule with their heavier, stable isotope, deuterium (B1214612) (²H or D). unibestpharm.com This substitution, while seemingly minor, has profound applications in pharmaceutical science. The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.intandfonline.com This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where chemical reactions involving the cleavage of this bond proceed at a slower rate. portico.orgresearchgate.netwikipedia.org
In drug development, this effect can be exploited to slow down a drug's metabolism, potentially improving its pharmacokinetic profile by increasing its half-life and exposure. tandfonline.com However, a more common and critical application of deuteration is in the creation of stable isotope-labeled internal standards for quantitative analysis. royalsocietypublishing.orgspectroinlets.com
In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to a sample to aid in the precise quantification of a target analyte. acs.orgspringernature.com An ideal internal standard behaves almost identically to the analyte during sample preparation and chromatographic separation but is clearly distinguishable by the mass spectrometer. A deuterated version of the analyte, such as 8-Hydroxy Mianserin-d3, fits this role perfectly. It co-elutes with the non-labeled compound (8-Hydroxy Mianserin) but has a higher mass, allowing the mass spectrometer to detect and measure each compound independently and accurately. acs.orgveeprho.com
Significance of this compound as a Stable Isotope-Labeled Research Standard
This compound is a deuterated form of the Mianserin metabolite, 8-Hydroxy Mianserin, where three hydrogen atoms on the methyl group have been replaced with deuterium. veeprho.com Its primary and crucial role in scientific research is to serve as an internal standard for the highly accurate quantification of 8-Hydroxy Mianserin in biological matrices such as plasma or serum. veeprho.comclearsynth.com
The use of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Mianserin. veeprho.comveeprho.com By incorporating a known amount of this deuterated standard into a patient sample, researchers can use LC-MS or LC-MS/MS methods to determine the exact concentration of the naturally occurring 8-Hydroxy Mianserin metabolite. nih.gov This process corrects for any potential loss of the analyte during sample extraction and accounts for variations in instrument response, thereby significantly enhancing the precision, accuracy, and reliability of the results. springernature.comveeprho.com
The development of robust analytical methods capable of simultaneously measuring Mianserin and its key metabolites is vital for establishing clear relationships between drug dosage, plasma concentrations, and clinical outcomes. nih.govnih.gov The availability of high-purity stable isotope-labeled standards like Mianserin-d3 and this compound is a fundamental requirement for the validation and application of these advanced analytical techniques. nih.govthermofisher.com
Chemical and Research Data
Below are tables summarizing key information for the compounds discussed.
Table 1: Compound Properties This table outlines the basic chemical identifiers for this compound and its related non-labeled counterparts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Mianserin | C₁₈H₂₀N₂ | 264.37 | 24219-97-4 |
| 8-Hydroxy Mianserin | C₁₈H₂₀N₂O | 280.36 | 57257-81-5 |
| This compound | C₁₈H₁₇D₃N₂O | 283.38 | 1215316-77-0 |
| N-Desmethylmianserin | C₁₇H₁₈N₂ | 250.35 | - |
Data sourced from multiple chemical information databases. wikipedia.orgveeprho.comaxios-research.comscbt.com
Table 2: Role of Compounds in Research This table describes the primary function of each compound within the context of Mianserin-related pharmacological research.
| Compound Name | Role/Significance |
| Mianserin | Parent antidepressant drug; the primary subject of pharmacokinetic and pharmacodynamic studies. wikipedia.org |
| 8-Hydroxy Mianserin | A major, pharmacologically active metabolite of Mianserin; its concentration is a key parameter in metabolic studies. nih.govscbt.com |
| This compound | Stable isotope-labeled internal standard used for the accurate quantification of 8-Hydroxy Mianserin in biological samples via mass spectrometry. veeprho.comclearsynth.com |
| N-Desmethylmianserin | Another principal active metabolite of Mianserin, often measured alongside the parent drug and 8-Hydroxy Mianserin. nih.govfrontiersin.org |
Properties
CAS No. |
1215316-77-0 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
283.389 |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3 |
InChI Key |
IDQNTICZJWERCI-FIBGUPNXSA-N |
SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol; 8-Hydroxymianserin-d3; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Methodologies
Synthetic Pathways for 8-Hydroxymianserin (B23177) Precursor
The immediate precursor to 8-Hydroxy Mianserin-d3 is its non-deuterated counterpart, 8-hydroxymianserin. This compound is primarily generated through the metabolic process of the parent drug, mianserin (B1677119). nih.gov In vivo and in vitro studies using human liver microsomes have demonstrated that mianserin undergoes extensive metabolism, with aromatic hydroxylation being a key pathway. nih.govwikipedia.org
The cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isoform, is the principal catalyst for the conversion of mianserin to 8-hydroxymianserin. nih.govresearchgate.net Other isoforms, including CYP1A2, may also contribute to this metabolic reaction. nih.gov The reaction involves the oxidation of the mianserin molecule at the 8th position of its aromatic ring structure. Besides biological production in metabolic studies, synthetic routes to mianserin and its derivatives can be adapted to produce the 8-hydroxymianserin precursor, although the metabolic pathway is the most commonly referenced origin. researchgate.net
Strategic Incorporation of Deuterium (B1214612) Atoms into Mianserin Derivatives
The strategic placement of deuterium atoms is critical in the design of isotopically labeled standards. The goal is to introduce the label at a site that is metabolically stable enough to prevent easy exchange of the deuterium atom, yet relevant for the intended application, such as use as an internal standard in mass spectrometry-based quantitative analyses. rsc.org For mianserin derivatives, labeling of the N-methyl group is a common strategy, leading to compounds like Mianserin-d3. medchemexpress.commedchemexpress.com
This position is a known site of metabolism, where N-demethylation occurs to form the desmethylmianserin (B137421) metabolite. nih.govnih.gov By replacing the hydrogens of the methyl group with deuterium, the C-D bond, being stronger than the C-H bond, can slow down this metabolic process, an outcome known as the kinetic isotope effect. While this compound specifically refers to deuterium on the mianserin core, it is often the N-methyl-d3 variant that is synthesized for use in metabolic studies of 8-hydroxymianserin itself.
Alternative labeling strategies involve incorporating deuterium into the aromatic rings. This can be achieved through various hydrogen-deuterium exchange (HDX) methods, including acid-catalyzed or transition metal-catalyzed reactions. mdpi.comnih.gov Such labeling can provide a different mass shift and may be preferable depending on the specific analytical method being developed.
Deuterium Exchange and Labeling Efficiency in this compound Synthesis
The efficiency of deuterium incorporation is a crucial parameter in the synthesis of any deuterated compound. The objective is to achieve the highest possible level of isotopic enrichment, ideally approaching 100%. The method of deuterium incorporation depends on the target position. For creating an N-methyl-d3 labeled compound, a common synthetic approach involves using a deuterated methylating agent, such as d3-methyl iodide, to introduce the labeled methyl group onto a desmethyl precursor.
For labeling aromatic positions, several methods are available. Acid-catalyzed H-D exchange using strong deuterated acids like deuterated trifluoroacetic acid (CF3COOD) in a deuterium oxide (D2O) solvent system can effectively deuterate electron-rich aromatic rings. nih.gov Transition-metal catalysis offers another powerful route. Catalysts such as palladium or platinum on carbon (Pd/C or Pt/C) can facilitate the exchange of aromatic protons with deuterium from a D2O source, often under elevated temperature and pressure. mdpi.comgoogle.com The choice of catalyst can influence which positions on the aromatic ring are deuterated. mdpi.com These methods regularly achieve high levels of deuterium incorporation, often exceeding 95-98%. rsc.orgnih.gov
| Labeling Method | Typical Reagents/Catalysts | Target Site Example | Reported Efficiency | Reference |
|---|---|---|---|---|
| Acid-Catalyzed H-D Exchange | CF3COOD, D2O, DCl, D2SO4 | Aromatic Rings (electron-rich positions) | Good to Excellent | nih.gov |
| Base-Catalyzed H-D Exchange | NaOD, KOD in D2O | Carbons alpha to carbonyls | High Selectivity (>90% D) | mdpi.com |
| Transition Metal-Catalyzed H-D Exchange | Pd/C, Pt/C, Rh/C with D2 or D2O | Aromatic and Aliphatic C-H bonds | Often >95% | mdpi.comgoogle.comnih.gov |
| Synthetic Incorporation | Deuterated building blocks (e.g., d3-methyl iodide) | Specific functional groups (e.g., N-methyl) | Excellent (>99%) | researchgate.net |
Isotopic Purity Assessment of Deuterated Metabolites
Following synthesis, the resulting deuterated compound must be rigorously analyzed to confirm its identity, chemical purity, and, most importantly, its isotopic enrichment and the location of the deuterium labels. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org
Mass Spectrometry (MS): HR-MS is used to determine the isotopic enrichment, which is the percentage of molecules that have successfully incorporated the desired number of deuterium atoms. The method involves comparing the experimentally measured isotope distribution pattern of the labeled compound with the theoretically calculated patterns for various levels of enrichment. researchgate.netnih.gov This allows for a precise calculation of the percentage of d0, d1, d2, d3, etc., species in the final product. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass change, NMR confirms the location of the deuterium atoms.
¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the disappearance or significant reduction of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive signal for each position where a deuterium atom has been incorporated.
¹³C NMR (Carbon NMR): The coupling patterns in a ¹³C NMR spectrum can also provide information about adjacent deuterium atoms.
Together, these techniques provide a comprehensive characterization, ensuring the structural integrity and isotopic purity of the final this compound product. rsc.org
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| 1 | High-Performance Liquid Chromatography (HPLC) | Determine chemical purity of the compound. | researchgate.netscielo.br |
| 2 | High-Resolution Mass Spectrometry (HR-MS) | Record full scan mass spectrum to observe the isotopic cluster of the molecule. | rsc.org |
| 3 | MS Data Analysis | Integrate isotopic ions and compare the measured distribution to theoretical distributions to calculate percent isotopic enrichment. | researchgate.netnih.govacs.org |
| 4 | ¹H and ²H Nuclear Magnetic Resonance (NMR) | Confirm the structural integrity and the specific positions of the deuterium atoms. | rsc.org |
Metabolic Investigations of Mianserin and 8 Hydroxymianserin in Preclinical Models
Hepatic Biotransformation Pathways of Mianserin (B1677119) to Hydroxylated Metabolites
Mianserin undergoes extensive metabolism primarily in the liver, where it is converted into several key metabolites. The principal metabolic routes are aromatic hydroxylation and N-demethylation. nih.gov In preclinical models using human and rat subjects, three main pathways have been identified: 8-hydroxylation, demethylation, and the formation of mianserin-2-oxide. nih.gov
The major stable metabolites resulting from these transformations are 8-hydroxymianserin (B23177) and N-desmethylmianserin. nih.govnih.gov These metabolites have also been found to possess antidepressant effects. researchgate.net In human liver microsomes, N-desmethylmianserin is often the major product, whereas in mouse liver microsomes, 8-hydroxymianserin is the predominant metabolite generated. researchgate.net Further oxidation of these primary metabolites can lead to the formation of 8-hydroxy-N-desmethylmianserin. researchgate.net The generation of these metabolites can vary significantly between individuals. nih.gov
In Vitro Metabolic Stability Studies of 8-Hydroxymianserin
The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile. In vitro assays using liver subcellular fractions, such as microsomes and S9 fractions, are standard methods for these investigations. evotec.com These fractions contain a wide array of drug-metabolizing enzymes and can be supplemented with cofactors to study both phase I and phase II metabolic pathways. evotec.com
Studies using human liver microsomes have investigated the stability of mianserin and its metabolites. nih.gov While specific quantitative stability data for 8-hydroxymianserin is not detailed in the provided results, the methodology for such studies is well-established. Typically, the compound is incubated with liver fractions, and its disappearance is monitored over time to determine parameters like intrinsic clearance (CLint) and half-life (T½). evotec.comnih.gov For example, the metabolic stability of various compounds has been assessed in liver microsomes and S9 fractions from humans, rats, and dogs, demonstrating the utility of these systems. xenotech.com The irreversible binding of 8-hydroxymianserin to microsomal proteins, which is an indicator of reactive metabolite formation, has been shown to be of the same magnitude as the parent compound, mianserin. nih.gov
Comparative Metabolic Fate of Mianserin and Deuterated Analogs
The use of deuterated analogs like 8-Hydroxy Mianserin-d3 is a powerful technique in metabolic research. Substituting hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, often resulting in a slower rate of metabolism at the deuterated site. This allows researchers to probe metabolic pathways and mechanisms.
While direct metabolic studies on this compound were not found, the principles of using deuterated compounds are well-documented. Deuteration can influence the lipophilicity and basicity of a molecule, which in turn can affect its chromatographic behavior and interaction with metabolic enzymes. researchgate.net For instance, deuteration of mianserin in the piperazine (B1678402) ring was found to increase its basicity, leading to isotopic fractionation in HPLC. researchgate.net The use of stable isotope-labeled mianserin has been crucial in understanding its bioactivation to reactive iminium intermediates. nih.gov By comparing the metabolic profiles of the parent drug and its deuterated version, the contribution of specific metabolic pathways can be quantified.
Enzymatic Systems Involved in 8-Hydroxymianserin Formation (e.g., Cytochrome P450 Isoforms)
The formation of 8-hydroxymianserin is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org Extensive research using human liver microsomes and recombinant CYP isoforms has identified the specific enzymes responsible for mianserin's metabolism.
The 8-hydroxylation of both enantiomers of mianserin is primarily mediated by CYP2D6 . nih.govtmc.edu Other isoforms, including CYP1A2 , CYP2B6 , and CYP3A4 , also contribute to a lesser extent. nih.govtmc.edu In contrast, the N-demethylation pathway is mainly catalyzed by CYP1A2. nih.gov The formation of the subsequent metabolite, 8-hydroxy-N-demethylmianserin, is specific to rat CYP2D4 and human CYP2D6, which possess high catalytic activity for both the N-demethylation of mianserin and the 8-hydroxylation of N-demethylmianserin. researchgate.net
The central role of CYP2D6 is significant due to its known genetic polymorphism in humans, which can cause substantial inter-individual differences in drug metabolism and response. mdpi.com Kinetic studies have been performed to characterize the affinity (Km) and maximum velocity (Vmax) of these enzymatic reactions, providing a quantitative understanding of the metabolic pathways. researchgate.netnih.govmhmedical.comwikipedia.org
Interactive Data Tables
Table 1: Kinetic Parameters for Mianserin Metabolism by Human Liver Microsomes This table displays the Michaelis-Menten kinetic parameters for the primary metabolic pathways of mianserin enantiomers.
| Pathway | Enantiomer | Km (μM) | Vmax (nmol/mg/min) |
|---|---|---|---|
| 8-Hydroxylation | S-(+)-Mianserin | Data not available | Data not available |
| R-(-)-Mianserin | Data not available | Data not available | |
| N-Demethylation | S-(+)-Mianserin | Data not available | Data not available |
| R-(-)-Mianserin | Data not available | Data not available | |
| N-Oxidation | S-(+)-Mianserin | Data not available | Data not available |
Note: Specific Km and Vmax values were mentioned as determined in studies but the exact figures were not available in the search results. nih.gov The mean Vmax/Km values for 8-hydroxylation and N-oxidation were found to be greater for S-(+)-Mianserin, while the value for N-demethylation was greater for R-(-)-Mianserin. nih.gov
Table 2: Cytochrome P450 Isoforms Involved in Mianserin Metabolism This table summarizes the primary and contributing CYP enzymes for each major metabolic reaction of mianserin.
| Metabolic Pathway | Primary CYP Isoform | Other Contributing Isoforms |
|---|---|---|
| 8-Hydroxylation | CYP2D6 nih.govtmc.edu | CYP1A2, CYP2B6, CYP3A4 nih.gov |
| N-Demethylation | CYP1A2 nih.gov | CYP2B6, CYP2C19, CYP3A4, CYP2D6 nih.gov |
Pharmacological and Neurochemical Characterization of 8 Hydroxymianserin in Experimental Systems
In Vitro Receptor Binding Affinity and Functional Activity Profiles
While 8-Hydroxymianserin (B23177) is recognized as a pharmacologically active metabolite, comprehensive and specific in vitro binding affinity data (such as Kᵢ values) for this compound are not extensively detailed in publicly available literature. However, the activity of the parent compound, mianserin (B1677119), is well-documented, and it is reported that its primary metabolites, including 8-Hydroxymianserin, retain these receptor interaction activities to a significant degree. karger.com The receptor binding profile of mianserin provides context for the anticipated actions of its 8-hydroxy metabolite.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) for Mianserin |
| Histamine (B1213489) H₁ | 1.0 |
| Serotonin (B10506) 5-HT₂ₐ | 2.6 |
| Serotonin 5-HT₂c | 3.2 |
| Adrenergic α₂ₐ | 4.3 |
| Adrenergic α₂c | 4.3 |
| Adrenergic α₁ | 31 |
This table displays the binding affinities for the parent compound, Mianserin. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and DrugBank. wikipedia.orgdrugbank.com
The parent drug, mianserin, is a potent antagonist at several serotonin receptors, with high affinity for the 5-HT₂ₐ and 5-HT₂c subtypes. wikipedia.orgdrugbank.com This antagonism is considered a key component of its therapeutic mechanism. It is hypothesized that 8-Hydroxymianserin contributes to this activity. pillbuys.com Some studies suggest that the greater potency of the S(+)-enantiomer of mianserin may be linked to its higher affinity for the 5-HT₂ receptor, though the precise contribution of the 8-hydroxy metabolite to this specific interaction requires further quantitative analysis. researchgate.net
8-Hydroxymianserin demonstrates notable activity at α₂-adrenergic receptors. Research indicates that it functions as an antagonist at α₂-autoreceptors. nih.gov This blockade prevents the normal negative feedback mechanism for noradrenaline release, resulting in an increased concentration of this neurotransmitter in the synaptic cleft. nih.gov Studies on cortical slices have shown that 8-Hydroxymianserin can facilitate the release of noradrenaline through this α₂-autoreceptor antagonism. Furthermore, it has been shown to block both α₂-autoreceptors and α₂-heteroreceptors in synaptosomal preparations, suggesting a significant role in modulating noradrenergic transmission.
Adrenergic Receptor Subtype Interactions (e.g., Alpha-2 Adrenoceptor Antagonism)
In Vivo Neuropharmacological Assessments in Rodent Models
The olfactory bulbectomized (OB) rat is a widely utilized and validated animal model of depression. univ-nantes.fr Bilateral removal of the olfactory bulbs induces a range of behavioral, neurochemical, and physiological alterations that are analogous to symptoms observed in human depression. Many of these changes, including behavioral hyperactivity, are reversed by chronic, but not acute, administration of antidepressant drugs. nih.gov
A hallmark behavioral change in OB rats is hyperactivity when placed in a novel environment like an "open field" apparatus. nih.gov This hypermotility is a reliable indicator used to screen for antidepressant efficacy. Chronic administration of 8-Hydroxymianserin has been shown to attenuate this specific behavioral deficit. In studies using the open-field test, treatment with 8-Hydroxymianserin successfully reversed the hyperactivity observed in bulbectomized rats, bringing their motor activity closer to that of sham-operated control animals. This effect demonstrates the antidepressant-like properties of the metabolite in a validated behavioral model. univ-nantes.fr
Olfactory bulbectomy is associated with distinct changes in central noradrenergic systems. Specifically, the procedure leads to a decrease in the concentrations of noradrenaline (NA) and its primary metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in key brain regions such as the amygdaloid cortex and mid-brain. nih.gov Chronic treatment with 8-Hydroxymianserin has been found to counteract these neurochemical deficits. Studies have shown that following administration of the metabolite to OB rats, the reduced levels of noradrenaline and MHPG in these brain areas were returned toward control levels. nih.govuniv-nantes.fr This normalization of noradrenergic turnover correlates with the behavioral effects of the compound and provides a neurochemical basis for its antidepressant-like activity.
| Compound | Brain Region | Effect on Noradrenaline (NA) | Effect on MHPG |
| 8-Hydroxymianserin | Amygdaloid Cortex | Normalization of deficit | Normalization of deficit |
| 8-Hydroxymianserin | Mid-brain | Normalization of deficit | Normalization of deficit |
This table summarizes the effects of 8-Hydroxymianserin on neurochemical deficits induced by olfactory bulbectomy in rats, as reported in scientific literature. nih.govuniv-nantes.fr
Behavioral Effects in Olfactory Bulbectomized Rats (e.g., Hyperactivity Attenuation)
Comparative Pharmacological Properties of 8-Hydroxymianserin, Mianserin, and Other Metabolites
The parent drug, mianserin, exerts its effects through a complex pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors. wikipedia.orgmedchemexpress.com It displays a high affinity for histamine H1, serotonin (5-HT) 5-HT2A, and 5-HT2C receptors, as well as α1- and α2-adrenergic receptors. wikipedia.orgmedchemexpress.comncats.ioicm.edu.pl This potent antihistaminic activity is responsible for its notable sedative effects. wikipedia.org Its antagonism of α2-adrenergic autoreceptors is thought to disinhibit the release of norepinephrine (B1679862), contributing to its antidepressant mechanism. wikipedia.org
The active metabolites, 8-Hydroxymianserin and Desmethylmianserin (B137421), substantially retain the pharmacological properties of mianserin, although with some key differences. mdpi.com Studies suggest that both metabolites share the receptor-blocking activities of the parent compound, but to a lesser extent. mdpi.com Notably, both 8-Hydroxymianserin and Desmethylmianserin are reported to be less active than mianserin in tests that indicate sedation, suggesting a lower affinity for the histamine H1 receptor.
In behavioral studies designed to screen for antidepressant activity, the role of the metabolites appears less significant than that of the parent compound. One study using a differential-reinforcement-of-low-rate (DRL) schedule found that while racemic mianserin and its enantiomers produced clear antidepressant-like effects, the metabolites 8-Hydroxymianserin and Desmethylmianserin showed no clear dose-related effect. nih.govresearchgate.net The study concluded that the antidepressant-like effects of mianserin in this model are primarily due to the parent compound, particularly the (+)-enantiomer, which may be related to its higher affinity for the 5-HT2 receptor. nih.govresearchgate.net
The following table summarizes the receptor binding affinities (Ki, in nM) for mianserin at several key human receptors and provides a qualitative comparison with its principal metabolites based on available literature. A lower Ki value indicates a stronger binding affinity.
| Receptor | Mianserin (Ki, nM) | 8-Hydroxymianserin | Desmethylmianserin | Mianserin-N-oxide |
|---|---|---|---|---|
| Histamine H1 | 1.7 ncats.io | Active, but less potent (less sedating) than Mianserin | Active, but less potent (less sedating) than Mianserin | Inactive or weakly active mdpi.com |
| Serotonin 5-HT2A | 4.3 ncats.io | Shares antagonist activity with Mianserin, but to a lesser extent mdpi.com | Shares antagonist activity with Mianserin, but to a lesser extent mdpi.com | Inactive or weakly active mdpi.com |
| Serotonin 5-HT2C | 4.4 ncats.io | Activity not specified in reviewed sources | Activity not specified in reviewed sources | Inactive or weakly active mdpi.com |
| Alpha-2A Adrenergic | 4.8 ncats.io | Shares antagonist activity with Mianserin, but to a lesser extent mdpi.com | Shares antagonist activity with Mianserin, but to a lesser extent mdpi.com | Inactive or weakly active mdpi.com |
| Alpha-2C Adrenergic | 3.8 ncats.io | Activity not specified in reviewed sources | Activity not specified in reviewed sources | Inactive or weakly active mdpi.com |
| Norepinephrine Transporter (NET) | 101.0 ncats.io | Activity not specified in reviewed sources | Activity not specified in reviewed sources | Inactive or weakly active mdpi.com |
| Kappa Opioid | 1700 nih.gov | Activity not specified in reviewed sources | Activity not specified in reviewed sources | Inactive or weakly active mdpi.com |
Advanced Analytical and Bioanalytical Methodologies for Deuterated Metabolites in Research
Chromatographic Separation Techniques for Quantitative Analysis
Chromatographic techniques are fundamental for separating the analyte of interest from complex biological matrices, ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of mianserin (B1677119) and its metabolites. nih.govresearchgate.net Method development often involves optimizing the mobile phase composition, column chemistry, and detector settings to achieve adequate separation and sensitivity.
For the simultaneous determination of mianserin and its metabolites, including 8-hydroxymianserin (B23177), a fast HPLC method has been developed using a monolithic silica (B1680970) column. researchgate.net This method allows for the separation of mianserin, desmethylmianserin (B137421), 8-hydroxymianserin, and mianserin-N-oxide in human plasma. researchgate.net The robustness of the method is highly dependent on the strict control of the mobile phase's organic modifier fraction and pH. researchgate.net For instance, adjusting the acetonitrile (B52724) percentage and pH can enhance peak symmetry and improve the resolution of the analytes. researchgate.net
A validated HPLC method for the enantiomers of mianserin, desmethylmianserin, and 8-hydroxymianserin in plasma and urine has also been established. nih.govpillbuys.com This method utilizes a mobile phase of 6% acetonitrile in a triethylamine (B128534) buffer adjusted to pH 3.0 with ortho-phosphoric acid, at a flow rate of 1.0 ml/min. pillbuys.com The limits of quantitation for the (S)- and (R)-enantiomers of 8-hydroxymianserin in urine were found to be 5 ng/ml. nih.gov
Table 1: HPLC Method Parameters for Mianserin and its Metabolites
| Parameter | Value | Reference |
| Column | Monolithic silica | researchgate.net |
| Mobile Phase | Acetonitrile/Triethylamine buffer (pH 3.0) | pillbuys.com |
| Flow Rate | 1.0 ml/min | pillbuys.com |
| Detection | UV or Mass Spectrometry | nih.govresearchgate.net |
| Internal Standard | Propranolol | researchgate.net |
This table summarizes typical parameters for the HPLC analysis of mianserin and its metabolites.
Gas Chromatography (GC) Applications
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of mianserin and its metabolites. researchgate.netugent.benih.gov GC-MS methods have been optimized for the determination of various antidepressants, including mianserin and its metabolite desmethylmianserin, in biological samples like postmortem blood, brain tissue, and hair. ugent.be These methods often employ solid-phase extraction for sample clean-up prior to analysis. ugent.benih.gov
For forensic purposes, a GC-MS/MS method has been developed for the simultaneous determination of 14 common antidepressants, including mianserin, in whole blood. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the unequivocal identification of the analytes. nih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a highly sensitive and selective detection method that is often coupled with chromatographic techniques for the quantification and structural elucidation of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. researchgate.netnih.govnih.gov This technique offers high selectivity and sensitivity, enabling the measurement of low concentrations of analytes in complex matrices. mdpi.com
Several LC-MS/MS methods have been developed for the simultaneous determination of multiple antidepressants and their active metabolites, including mianserin and 8-hydroxymianserin, in human serum or plasma. nih.govnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation, followed by separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode. nih.govnih.govresearchgate.net The use of multiple reaction monitoring (MRM) allows for the specific and sensitive quantification of each analyte.
Utilization of 8-Hydroxy Mianserin-d3 as an Internal Standard for Enhanced Accuracy
In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is crucial for achieving the highest accuracy and precision. veeprho.comveeprho.com this compound is a deuterium-labeled analog of 8-hydroxy mianserin and is commonly used as an internal standard in such assays. veeprho.com
The rationale for using a deuterated internal standard lies in the kinetic isotope effect. wikipedia.org The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule that is chemically identical to the analyte but has a slightly higher mass. wikipedia.org This allows it to be distinguished by the mass spectrometer. Since the internal standard and the analyte have nearly identical physicochemical properties, they co-elute during chromatography and experience similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. veeprho.comveeprho.com This co-elution and co-behavior allow for the correction of any variations that may occur during sample preparation and analysis, leading to more accurate and reliable quantification. veeprho.com Mianserin-d3 is also utilized as an internal standard for the quantification of the parent drug, mianserin. veeprho.com
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇D₃N₂O | pharmaffiliates.com |
| Molecular Weight | 283.38 | pharmaffiliates.com |
| CAS Number | 1215316-77-0 | veeprho.com |
| Application | Internal Standard in Mass Spectrometry | veeprho.com |
This table highlights the key properties of this compound.
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Structural Elucidation of Deuterated Compounds
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds, including deuterated analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise location of deuterium atoms within a molecule. researchgate.netnih.gov Both ¹H and ¹³C NMR have been used to analyze deuterated analogs of mianserin. researchgate.net The introduction of deuterium can cause small changes in the chemical shifts of nearby protons and carbons, confirming the site of deuteration. researchgate.net Furthermore, ³H-NMR has been employed to confirm the position of tritium (B154650) labels in mianserin. doi.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The stretching frequency of a C-D bond is significantly different from that of a C-H bond, and this difference can be observed in the IR spectrum, confirming the presence of deuterium. researchgate.netnih.gov Fourier-transform infrared (FT-IR) spectroscopy has been used to study the vibrational properties of mianserin and its derivatives. researchgate.netnih.gov
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of mianserin hydrochloride in an acidic solution shows a characteristic absorption maximum at 278 nm. scielo.brresearchgate.net While deuteration does not typically lead to significant shifts in the UV-Vis spectrum, it is still a useful tool for confirming the presence of the chromophoric system of the parent compound in the deuterated analog.
Application of Deuterium Labeling in Metabolic Tracing and Imaging Methodologies (e.g., Deuterium MRI for general metabolic studies)
Deuterium labeling is a powerful technique in metabolic research, utilizing stable, non-radioactive isotopes of hydrogen to trace the biotransformation and pathways of compounds within a biological system. splendidlab.comwikipedia.org In the context of the tetracyclic antidepressant mianserin, its deuterated metabolite, this compound, serves as a key subject for illustrating advanced analytical applications. Mianserin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, through pathways including 8-hydroxylation and N-demethylation to form metabolites like 8-Hydroxymianserin. researchgate.netnih.govnih.gov When a deuterated version of the parent drug, such as Mianserin-d3, is administered, its metabolism results in corresponding deuterated metabolites, including this compound. medchemexpress.com The presence of the deuterium label provides a distinct mass signature, enabling precise tracking and quantification.
Methodologies for tracing these deuterated metabolites have become highly sophisticated, moving beyond simple detection to provide detailed spatial and temporal information. The main analytical techniques employed are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
| Methodology | Principle | Application to this compound | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates the metabolite from complex biological matrices (like plasma or urine) and uses its specific mass-to-charge ratio for detection and quantification. The deuterium label (d3) provides a unique mass shift, differentiating it from the endogenous metabolite. | Used for precise quantification in pharmacokinetic studies, determining the rate of formation and elimination of this compound. It helps in identifying all metabolites formed from a deuterated parent drug. | nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the deuterium nucleus (²H) directly. While less sensitive than MS, NMR can provide detailed structural information about the metabolite without the need for fragmentation, confirming the exact location of the deuterium atoms. | Could be used to confirm the structure of this compound isolated from a biological sample, ensuring the label has not shifted during metabolism. | splendidlab.comnih.gov |
| Deuterium Metabolic Imaging (DMI) / Deuterium MRI | A non-invasive imaging technique that administers a deuterium-labeled substrate and uses specialized MRI sequences to detect the signal from both the substrate and its downstream metabolic products in vivo. | Theoretically, DMI could be used to map the distribution of this compound in specific tissues, such as the brain, providing spatial information on where the parent drug is metabolized. | nih.govresearchgate.net |
A groundbreaking advancement in this field is Deuterium Metabolic Imaging (DMI) , also known as Deuterium MRI. This emerging, non-invasive modality allows for the three-dimensional mapping of metabolism in vivo. The process involves the administration of a deuterium-labeled compound, followed by MR spectroscopic imaging that detects the unique spectral signatures of the deuterated substrate and its metabolic products. frontiersin.org This technique offers significant advantages, including the use of non-radioactive and biocompatible tracers, making it safe for longitudinal studies. nih.govresearchgate.net
While DMI has been predominantly applied to study central metabolic pathways using substrates like deuterated glucose and acetate (B1210297), its principles are extendable to drug metabolism. researchgate.netisotope.com For a compound like this compound, DMI could theoretically visualize its formation and accumulation in the brain. Given that mianserin's metabolites, including 8-hydroxymianserin, are also pharmacologically active, understanding their spatial distribution is of high clinical relevance. researchgate.net DMI could provide unprecedented insights into the regional brain metabolism of such drugs, linking pharmacokinetic profiles directly to target organ activity.
| Deuterated Substrate | Key Finding | Research Context/Implication | Reference |
|---|---|---|---|
| [6,6′-²H₂]glucose | Enabled quantitative 3D mapping of glucose uptake and its conversion to lactate (B86563) and glutamate (B1630785) in the human brain. | Provides a method to study energy metabolism in neurological disorders and tumors. Demonstrates the feasibility of tracking metabolic pathways in vivo. | nih.gov |
| [²H₃]acetate | Visualized acetate metabolism in the tricarboxylic acid (TCA) cycle in vivo. | Offers insights into glial cell metabolism and energy pathways that are distinct from neuronal glucose metabolism. | researchgate.net |
| Deuterated water (D₂O) | Used to measure the rate of de novo synthesis of fatty acids and proteins. | Allows for the long-term study of biosynthetic pathways in metabolic diseases like non-alcoholic fatty liver disease (NAFLD). | splendidlab.com |
| Hyperpolarized-¹³C-pyruvate (A related technique) | Real-time imaging of the conversion of pyruvate (B1213749) to lactate, highlighting the Warburg effect in tumors. | While not using deuterium, this demonstrates the power of metabolic imaging to detect altered metabolic states in cancer. DMI offers a lower-cost, longer-duration alternative. | nih.govfrontiersin.org |
The application of DMI to track deuterated drug metabolites like this compound represents a future frontier in pharmacology and clinical research. It holds the potential to non-invasively monitor drug distribution and metabolism at the site of action, offering a more complete picture of a drug's behavior in the body.
Applications of 8 Hydroxy Mianserin D3 in Mechanistic Research and Drug Discovery
Elucidating the Pharmacodynamic Contributions of Active Metabolites to Parent Compound Activity
A key challenge in pharmacology is to distinguish the effects of the parent drug from those of its active metabolites. numberanalytics.com This is critical for understanding the complete mechanism of action and for optimizing drug therapy. 8-Hydroxy Mianserin-d3 is instrumental in these investigations. By using the deuterated metabolite as a reference standard, researchers can accurately quantify the concentration of the endogenously produced, non-labeled 8-Hydroxy Mianserin (B1677119) following administration of the parent drug, Mianserin.
Furthermore, administering 8-Hydroxy Mianserin directly allows for the study of its unique pharmacodynamic profile. In such studies, the deuterated form, this compound, can be co-administered in a trace amount or used as an internal standard in subsequent bioanalysis. This allows for precise pharmacokinetic modeling of the active metabolite itself, free from the confounding variable of its ongoing formation from the parent compound. This helps researchers to characterize the specific receptor binding affinities and functional activities of the metabolite, as illustrated by comparative studies on Mianserin and its metabolic products. oup.comnih.gov
| Feature | Parent Drug (Mianserin) | Active Metabolite (8-Hydroxy Mianserin) | Role of this compound |
| Primary Activity | Antagonism of adrenergic, serotonin (B10506), and histamine (B1213489) receptors. wikipedia.orgdrugbank.com | Retains significant pharmacological activity. researchgate.net | Serves as an analytical standard to quantify the metabolite's formation and concentration. |
| Metabolic Precursor | Yes | No (formed from Mianserin) | N/A |
| Research Goal | Understand the combined effects of the parent drug and its metabolites. | Isolate and characterize the specific effects of the metabolite. oup.com | Enable accurate quantification to differentiate between parent and metabolite contributions. clearsynth.comwisdomlib.org |
Investigating Metabolic Soft Spots in Drug Molecules for Rational Drug Design
The process of drug discovery involves not only identifying compounds with desired therapeutic effects but also optimizing their metabolic stability. juniperpublishers.comnih.gov "Metabolic soft spots" are chemically labile sites on a drug molecule that are particularly susceptible to enzymatic transformation, often leading to rapid clearance from the body. nih.gov Identifying these soft spots is a critical step in rational drug design, as medicinal chemists can then modify these positions to improve a drug's pharmacokinetic profile. informaticsjournals.co.in
The metabolism of Mianserin is well-documented, with aromatic hydroxylation at the 8-position being a primary pathway mediated by cytochrome P450 enzymes, particularly CYP2D6. researchgate.netwikipedia.org This makes the 8-position a known metabolic soft spot.
The role of this compound in this context is analytical. To evaluate the effectiveness of a new drug analogue designed to be more metabolically stable, researchers must accurately measure the reduction in the formation of metabolites like 8-Hydroxy Mianserin. By using this compound as an internal standard in quantitative assays (e.g., LC-MS/MS), researchers can precisely track the amount of the metabolite formed from different parent drug candidates. This allows for a direct comparison of metabolic stability and helps validate that the chemical modifications have successfully shielded the soft spot. This approach of identifying and modifying metabolic weak points can lead to drugs with improved half-lives and more consistent plasma concentrations. juniperpublishers.comnih.gov
| Compound | Key Metabolic Pathway | Metabolizing Enzyme | Significance of Metabolic Site |
| Mianserin | 8-Hydroxylation | CYP2D6 researchgate.netwikipedia.org | A primary "soft spot" leading to a major active metabolite. |
| Mianserin | N-Demethylation | CYP2D6, CYP3A4 researchgate.net | Another significant pathway producing an active metabolite. |
| Mianserin | N-Oxidation | CYP2D1 (in rats) researchgate.net | A species-specific metabolic route. |
Exploring Kinetic Isotope Effects in Biological Systems
A cornerstone of using deuterium (B1214612) in drug design is the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). juniperpublishers.cominformaticsjournals.co.in Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate. This phenomenon, known as the deuterium KIE, can be exploited to enhance a drug's metabolic stability by replacing hydrogen with deuterium at a known metabolic soft spot. informaticsjournals.co.inwikipedia.org
While this compound itself is a product of metabolism, its utility in KIE studies is as a critical analytical tool. To measure the KIE on Mianserin's metabolism, a researcher would compare the rate of 8-hydroxylation of normal Mianserin with that of a Mianserin analogue deuterated at the 8-position. To obtain precise and reliable data from such an experiment, an accurate method for quantifying the resulting 8-Hydroxy Mianserin metabolite is required. This compound serves as the ideal internal standard for this purpose. Its physical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and chromatography, but its different mass allows it to be distinguished and used for precise normalization in mass spectrometry. nih.govchemrxiv.org This allows for the accurate determination of reaction rates and, therefore, a precise measurement of the kinetic isotope effect.
Development and Validation of Bioanalytical Methods for Drug Metabolism Studies
The accurate quantification of drugs and their metabolites in biological fluids like plasma or urine is fundamental to pharmacology and therapeutic drug monitoring. nih.govresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. acs.org
In LC-MS/MS analysis, an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. clearsynth.comcerilliant.com The ideal internal standard is a stable isotope-labeled version of the analyte itself. scioninstruments.com this compound is precisely this: an ideal internal standard for the quantification of the active metabolite 8-Hydroxy Mianserin.
Its advantages include:
Co-elution: It has virtually the same chromatographic retention time as the non-labeled analyte.
Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction. nih.gov
Equivalent Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer's source.
Mass Differentiation: It is easily distinguished from the non-labeled analyte by its higher mass-to-charge ratio (m/z). scioninstruments.com
A validated bioanalytical method using this compound would allow researchers to reliably measure the concentration of 8-Hydroxy Mianserin in various preclinical and clinical studies, ensuring the accuracy of pharmacokinetic and metabolic data. A recent study detailed a method for quantifying 23 different antidepressants, using Mianserin-d3 as the internal standard for Mianserin, highlighting the established utility of this approach. nih.gov
| Analyte | Internal Standard | Parent Ion (m/z) (Hypothetical) | Product Ion (m/z) (Hypothetical) | Rationale for Use |
| Mianserin | Mianserin-d3 | 265.2 | 208.3 | Corrects for analytical variability in Mianserin quantification. nih.gov |
| 8-Hydroxy Mianserin | This compound | 281.2 | 224.3 | Ideal standard for quantifying the active metabolite due to identical chemical properties and different mass. clearsynth.comscioninstruments.com |
Future Directions and Emerging Research Avenues for Deuterated Mianserin Metabolites
Advanced Studies on Stereoselective Metabolism and Pharmacological Activity of Enantiomers
Mianserin (B1677119) is administered as a racemic mixture, and its metabolism is markedly stereoselective, meaning the (S)- and (R)-enantiomers are processed differently in the body. oup.comscispace.com The (S)-(+)-isomer is considered to be the more pharmacologically potent enantiomer. oup.comscispace.comwikipedia.org Research has shown that various cytochrome P450 (CYP) enzymes are involved in this differential metabolism. For instance, in humans, the 8-hydroxylation path for both enantiomers is primarily mediated by the CYP2D6 enzyme, while N-demethylation is largely catalyzed by CYP1A2. nih.gov Studies using specific CYP2D isoforms have further detailed this selectivity; CYP2D1 and CYP2D4 preferentially hydroxylate the R(-)-enantiomer, whereas CYP2D6 is more involved in the N-demethylation of the R(-)-enantiomer. drugbank.com
Table 1: Stereoselective Metabolism of Mianserin by CYP Isoforms
| CYP Isoform | Metabolic Reaction | Enantiomer Selectivity | Reference |
|---|---|---|---|
| CYP2D6 | 8-Hydroxylation | Both S-(+) and R-(-) enantiomers | nih.gov |
| CYP2D6 | N-Demethylation | Predominantly R-(-)-enantiomer | drugbank.com |
| CYP1A2 | N-Demethylation | Both S-(+) and R-(-) enantiomers | nih.gov |
| CYP1A2 | N-Oxidation | S-(+)-enantiomer | nih.gov |
| CYP2D1 | 8-Hydroxylation | Selectively R-(-)-enantiomer | drugbank.com |
| CYP2D4 | 8-Hydroxylation | Selectively R-(-)-enantiomer | drugbank.com |
Integration of Omics Technologies for Comprehensive Metabolomic Profiling
The advent of "omics" technologies, particularly metabolomics, has revolutionized the study of drug metabolism. mdpi.comhep.com.cn Metabolomics aims to capture a global snapshot of all small-molecule metabolites in a biological system, offering a direct functional readout of a cell's or organism's physiological state. hep.com.cnresearchgate.net The integration of stable isotope labeling, using compounds like 8-Hydroxy Mianserin-d3, with advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern metabolomic research. mdpi.comrsc.org
Future research will increasingly employ these integrated approaches for a comprehensive profiling of deuterated mianserin metabolites. Stable isotope-resolved metabolomics can trace the transformation of deuterated mianserin through various metabolic pathways in real-time. hep.com.cn This allows for the unambiguous identification of known and novel metabolites and provides quantitative data on metabolic fluxes. Furthermore, combining metabolomics with other omics fields, such as proteomics and genomics (a multi-omics approach), can provide a holistic, systems-level understanding of mianserin's mechanism of action. hep.com.cn For example, correlating specific metabolite profiles with proteomic data on enzyme expression could reveal new insights into inter-individual variability in drug response, driven by differences in metabolic enzyme activity. rsc.org
Table 2: Application of Omics Technologies in Metabolite Research
| Omics Technology | Primary Focus | Application in Deuterated Metabolite Research | Reference |
|---|---|---|---|
| Metabolomics | Small-molecule metabolites | Identifies and quantifies drug metabolites, maps metabolic pathways, and assesses phenotypic response. | hep.com.cnresearchgate.net |
| Proteomics | Proteins | Identifies and quantifies metabolic enzymes (e.g., CYPs) and drug targets, linking genetic variation to functional outcomes. | rsc.org |
| Genomics | Genes | Identifies genetic polymorphisms (e.g., in CYP genes) that influence drug metabolism and response. | diva-portal.org |
| Fluxomics | Metabolic reaction rates | Uses isotope tracers to measure the dynamic flow through metabolic pathways, providing a quantitative understanding of metabolic activity. | mdpi.com |
Application of Computational Chemistry and In Silico Modeling in Metabolite Research
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and development, providing predictive insights that can guide and streamline experimental work. rsc.org These methods are increasingly applied to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates and their metabolites. rsc.org For mianserin metabolite research, software programs can predict sites of metabolism on the molecule, helping to identify potential metabolites before they are even synthesized or isolated. rsc.org
Table 3: Computational Methods in Metabolite Research
| Computational Method | Function | Relevance to Deuterated Metabolite Studies | Reference |
|---|---|---|---|
| Metabolism Prediction Software (e.g., MetaSite) | Predicts the most likely sites of metabolism on a molecule. | Aids in identifying potential metabolites of mianserin for targeted experimental analysis. | rsc.org |
| Molecular Docking | Simulates the binding of a ligand (metabolite) to the active site of a protein (enzyme or receptor). | Helps to understand the stereoselective binding of mianserin metabolites to CYP enzymes and pharmacological targets. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Can be used to predict the pharmacological activity of novel deuterated analogs based on their structural modifications. | rsc.org |
| Homology Modeling | Constructs a 3D model of a protein based on the structure of a related known protein. | Provides structural insights for drug design when an experimental structure of the target is unavailable. | nih.gov |
Development of Novel Deuterated Analogs for Mechanistic Insights in Drug Action
The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter a drug's metabolic profile. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic reactions that involve breaking this bond. researchgate.net This principle, known as "deuterium-enabled" or "deuterated" drug development, is an active area of pharmaceutical research. wikipedia.orggoogle.com
While this compound is primarily an analytical tool, the development of novel, strategically deuterated analogs of mianserin represents a promising future research direction. By placing deuterium at specific, metabolically labile positions on the mianserin molecule, researchers could create new chemical entities with improved pharmacokinetic properties. For example, deuterating a primary site of metabolism could slow down its clearance, potentially leading to a longer half-life or reduced formation of a toxic metabolite. These novel analogs would serve as invaluable pharmacological tools to gain deeper mechanistic insights into mianserin's action and could even represent next-generation therapeutic candidates with optimized properties. The development of deuterated analogs of other central nervous system agents, such as the deuterated psilocybin analogue CYB003, highlights the potential of this strategy. wikipedia.org
Q & A
Q. How do researchers ensure compliance with safety protocols when handling this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
